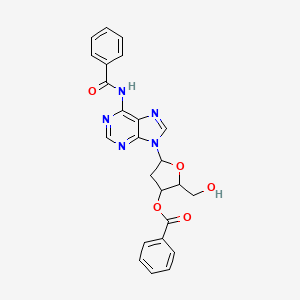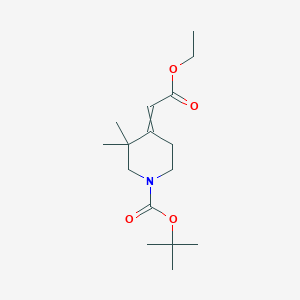
Hemicellulase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemicellulase is an enzyme that catalyzes the hydrolysis of hemicellulose, a complex carbohydrate found in the cell walls of plants. Hemicellulose is a heterogeneous polymer composed of various sugar monomers, including xylose, mannose, galactose, rhamnose, and arabinose. This compound plays a crucial role in the degradation of plant biomass, making it essential for various industrial applications, including biofuel production, food processing, and animal feed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hemicellulase is primarily produced through microbial fermentation. Microorganisms such as fungi (e.g., Aspergillus niger, Trichoderma reesei) and bacteria (e.g., Bacillus subtilis) are commonly used for enzyme production. The fermentation process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. The enzymes are then extracted and purified using techniques such as filtration, centrifugation, and chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process begins with the inoculation of the microbial culture into a bioreactor containing a suitable growth medium. The fermentation conditions, including temperature, pH, and oxygen levels, are optimized to maximize enzyme production. After fermentation, the broth is subjected to downstream processing to extract and purify the enzyme. This typically involves filtration to remove microbial cells, followed by concentration and purification steps such as ultrafiltration and ion-exchange chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Hemicellulase primarily catalyzes the hydrolysis of glycosidic bonds in hemicellulose, leading to the breakdown of the polymer into its constituent sugar monomers. The enzyme can also participate in other reactions, such as transglycosylation, where it transfers glycosyl groups to acceptor molecules.
Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as neutral to slightly acidic pH (pH 4.5-6.5) and moderate temperatures (30-50°C). Common reagents used in these reactions include buffer solutions to maintain the desired pH and substrates such as xylan, mannan, and arabinan.
Major Products: The primary products of this compound-catalyzed reactions are simple sugars, including xylose, mannose, galactose, and arabinose. These sugars can be further utilized in various biochemical processes or as feedstocks for the production of biofuels and other value-added products.
Applications De Recherche Scientifique
Hemicellulase has a wide range of applications in scientific research and industry:
Chemistry: this compound is used in the hydrolysis of hemicellulose to produce fermentable sugars, which can be converted into biofuels and biochemicals. It is also employed in the synthesis of oligosaccharides and other carbohydrate derivatives.
Biology: In biological research, this compound is used to study plant cell wall structure and composition. It is also utilized in the isolation and characterization of hemicellulose from various plant sources.
Medicine: this compound is used in the development of dietary supplements and digestive aids to improve the digestion of plant-based foods. It is also being investigated for its potential therapeutic applications in the treatment of certain gastrointestinal disorders.
Industry: this compound is widely used in the food and beverage industry for applications such as juice clarification, bread making, and beer production. It is also employed in the pulp and paper industry for the biobleaching of paper and the production of high-quality pulp.
Mécanisme D'action
Hemicellulase exerts its effects by cleaving the glycosidic bonds in hemicellulose, resulting in the breakdown of the polymer into simple sugars. The enzyme binds to the hemicellulose substrate and catalyzes the hydrolysis of the glycosidic bonds through a series of steps involving the formation of enzyme-substrate complexes, transition states, and enzyme-product complexes. The molecular targets of this compound include the various sugar monomers present in hemicellulose, such as xylose, mannose, and arabinose. The enzyme’s activity is facilitated by specific amino acid residues in its active site, which participate in the catalytic process.
Comparaison Avec Des Composés Similaires
Hemicellulase is part of a broader group of enzymes known as carbohydrases, which also includes cellulase and pectinase. These enzymes share similarities in their ability to hydrolyze complex carbohydrates, but they differ in their substrate specificities and applications:
Cellulase: Cellulase catalyzes the hydrolysis of cellulose, a homopolymer of glucose, into glucose monomers. It is widely used in the biofuel industry for the production of cellulosic ethanol and in the textile industry for fabric treatment.
Pectinase: Pectinase catalyzes the hydrolysis of pectin, a polysaccharide found in the cell walls of fruits and vegetables. It is commonly used in the food industry for juice clarification and fruit processing.
This compound is unique in its ability to hydrolyze the heterogeneous polymer hemicellulose, making it essential for the complete degradation of plant biomass. Similar compounds include xylanase, mannanase, and arabinofuranosidase, which are specific types of hemicellulases that target different components of hemicellulose.
Propriétés
Numéro CAS |
9025-56-3 |
|---|---|
Formule moléculaire |
C60H110O9 |
Poids moléculaire |
975.5 g/mol |
Nom IUPAC |
2,3-bis(12-hydroxynonadec-9-enoyloxy)propyl 12-hydroxynonadec-9-enoate |
InChI |
InChI=1S/C60H110O9/c1-4-7-10-25-34-43-54(61)46-37-28-19-13-16-22-31-40-49-58(64)67-52-57(69-60(66)51-42-33-24-18-15-21-30-39-48-56(63)45-36-27-12-9-6-3)53-68-59(65)50-41-32-23-17-14-20-29-38-47-55(62)44-35-26-11-8-5-2/h28-30,37-39,54-57,61-63H,4-27,31-36,40-53H2,1-3H3 |
Clé InChI |
HEIVHBXVVHLPSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCCC)O)O |
Description physique |
Powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)




![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13383347.png)
![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)




